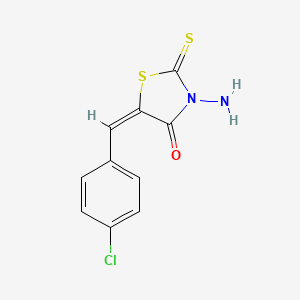![molecular formula C14H8ClF3INO B3743765 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide](/img/structure/B3743765.png)
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide
Overview
Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide, also known as ML-9, is a small molecule that has been widely used as a research tool in the field of cell biology and pharmacology. It is a potent inhibitor of myosin light chain kinase (MLCK), an enzyme that regulates the contraction of smooth muscle cells. ML-9 has been shown to affect a wide range of cellular processes, including cell migration, cytokinesis, and gene expression.
Mechanism of Action
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide works by binding to the ATP-binding site of MLCK, thereby inhibiting its activity. MLCK is responsible for phosphorylating myosin light chains, which leads to the contraction of smooth muscle cells. By inhibiting MLCK, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide prevents this process from occurring, leading to the relaxation of smooth muscle cells. This mechanism of action has been well-studied and has led to the development of other MLCK inhibitors.
Biochemical and Physiological Effects:
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the contraction of smooth muscle cells, leading to the relaxation of blood vessels and airways. This has important implications for the treatment of diseases such as asthma and hypertension. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide has also been shown to affect cell migration, cytokinesis, and gene expression, although the exact mechanisms by which it does so are not fully understood.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide in lab experiments is its potency and specificity for MLCK. It has been shown to be a highly effective inhibitor of MLCK, making it a valuable research tool for studying the role of MLCK in various cellular processes. However, one limitation of using N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide is its potential off-target effects. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide has been shown to inhibit other kinases besides MLCK, which could lead to unintended consequences in lab experiments.
Future Directions
There are many future directions for the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide in scientific research. One area of interest is the development of more potent and specific MLCK inhibitors for the treatment of diseases such as asthma and hypertension. Another area of interest is the use of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide in combination with other drugs to enhance its therapeutic effects. Additionally, N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide could be used to study the role of MLCK in other cellular processes, such as cell division and apoptosis. Overall, the future of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide in scientific research looks promising, and its continued use will likely lead to new insights into the role of MLCK in cellular processes.
Scientific Research Applications
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide has been widely used in scientific research to study the role of MLCK in various cellular processes. It has been shown to inhibit the contraction of smooth muscle cells, which has important implications for the treatment of diseases such as asthma and hypertension. N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide has also been used to study the role of MLCK in cell migration, cytokinesis, and gene expression. Its ability to inhibit MLCK has led to the development of other MLCK inhibitors, which are being investigated as potential therapeutics for various diseases.
properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-iodobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3INO/c15-10-6-5-8(14(16,17)18)7-12(10)20-13(21)9-3-1-2-4-11(9)19/h1-7H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGFPNQJKQVXTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(benzyloxy)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3743683.png)
![N-1,3-benzodioxol-5-yl-2-[(5-chloro-1,3-benzothiazol-2-yl)thio]acetamide](/img/structure/B3743701.png)
![N-(4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B3743703.png)



![N-[5-(1-naphthylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B3743733.png)

![4,4'-[(3-phenoxyphenyl)methylene]dimorpholine](/img/structure/B3743743.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-phenylacetamide](/img/structure/B3743750.png)
![2-[(5-benzyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)acetamide](/img/structure/B3743756.png)


![5-{[5-(3-chloro-4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3743774.png)